molecular formula C11H20O B8648734 Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- CAS No. 84681-91-4

Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl-

Cat. No.: B8648734
CAS No.: 84681-91-4
M. Wt: 168.28 g/mol
InChI Key: MBWDTSVSVTZUBE-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- is a bicyclic organic compound with the molecular formula C11H20O. It is characterized by its unique structure, which includes three methyl groups and a hydroxyl group attached to a bicyclo[3.2.1]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene or dienophile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

84681-91-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1,5,8-trimethylbicyclo[3.2.1]octan-8-ol

InChI

InChI=1S/C11H20O/c1-9-5-4-6-10(2,8-7-9)11(9,3)12/h12H,4-8H2,1-3H3

InChI Key

MBWDTSVSVTZUBE-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1(C)O)(CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 45,8 g (0,3 mole) of 1,5-dimethyl-bicyclo[3.2.1]octane-8-one in 150 ml dried dimethylether at boiling temperature 250 ml (178 g) of a 5% solution of methyl lithium (4 mole) in diethylether were dropwise added under stirring. After 1 h of stirring at boiling temperature about 50 ml water were dripped in followed by extraction with diethylether. The combined organic phases were dried over Na2SO4, evaporated under vacuum and distilled which resulted in 37 g (73%) of 8 in form of a colorless oil having a boiling point (1 mm) of 74° C. IR (as oil film): 3500 cm-1 (O--H).--NMR (CCl4): δ=0,87, s, 6H (1,5-CH3), 1,05, s, 3H (8-CH3) 1.5 ppm, br.s, 4H (6,7-CH2).--MS: m/e (%)=168 (33, M+), 153 (28), 150 (29). 135 (46), 125 (30), 124 (18), 123 (31, 122 (20), 121 (42), 111 (11), 110 (10), 109 (16), 108 (19), 107 (85), . . . , 43 (100).C11H20O (M=168,27).
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